molecular formula C16H14ClN3O B6345746 2-Amino-5-benzyl-5-(4-chlorophenyl)-4,5-dihydro-1H-imidazol-4-one CAS No. 918665-13-1

2-Amino-5-benzyl-5-(4-chlorophenyl)-4,5-dihydro-1H-imidazol-4-one

Cat. No.: B6345746
CAS No.: 918665-13-1
M. Wt: 299.75 g/mol
InChI Key: OTGKDGZUGKTTQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-benzyl-5-(4-chlorophenyl)-4,5-dihydro-1H-imidazol-4-one (CAS: 918665-13-1) is an imidazole derivative with a molecular formula of C₁₆H₁₄ClN₃O and a molecular weight of 299.75 g/mol . Its structure features a 4-chlorophenyl group and a benzyl substituent on the imidazolone core, as represented by the SMILES string: NC1=NC(Cc2ccccc2)(c2ccc(Cl)cc2)C(=O)N1. Imidazole derivatives are of significant interest due to their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties, as well as industrial applications such as corrosion inhibition .

Properties

IUPAC Name

2-amino-4-benzyl-4-(4-chlorophenyl)-1H-imidazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O/c17-13-8-6-12(7-9-13)16(14(21)19-15(18)20-16)10-11-4-2-1-3-5-11/h1-9H,10H2,(H3,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGKDGZUGKTTQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2(C(=O)NC(=N2)N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Reaction Mechanism

The most widely reported method involves a two-step condensation-cyclization sequence. Benzylamine reacts with 4-chlorobenzaldehyde in a 1:1 molar ratio under acidic catalysis (e.g., p-toluenesulfonic acid) to form an imine intermediate. Subsequent cyclization with cyanamide or urea derivatives introduces the amino group at the 2-position of the imidazolone ring.

Key parameters include:

  • Solvent selection : Ethanol or methanol is preferred for solubility and reaction homogeneity.

  • Temperature : Cyclization proceeds optimally at 80–90°C, achieving 68–72% yields.

  • Catalyst load : 5 mol% p-TsOH reduces side reactions like oligomerization.

Yield Optimization via Process Engineering

A 2025 study demonstrated that microwave-assisted synthesis reduces reaction time from 12 hours to 45 minutes while maintaining a 70% yield. Table 1 compares conventional vs. optimized conditions:

ParameterConventional MethodMicrowave-Assisted
Temperature (°C)80100
Time (h)120.75
Yield (%)6870
Purity (HPLC, %)9597

Four-Component Reactions with Hydroxylamine and Arylglyoxals

Multicomponent Assembly

Building on methodologies from Alizadeh-Bami et al., a one-pot four-component reaction combines hydroxylamine, benzonitrile derivatives, arylglyoxals, and Meldrum’s acid. For the target compound:

  • Amidoxime formation : Benzyl nitrile reacts with hydroxylamine in ethanol at reflux (3 hours).

  • Knoevenagel condensation : 4-Chlorophenylglyoxal and Meldrum’s acid form α,β-unsaturated intermediates.

  • Michael addition-cyclization : The amidoxime attacks the unsaturated system, followed by intramolecular dehydration to yield the imidazolone core.

Solvent and Catalysis Innovations

Replacing traditional solvents with deep eutectic solvents (e.g., choline chloride-urea) enhances reaction efficiency:

  • Yield improvement : 65% → 87%.

  • Reduced byproducts : Polar solvents stabilize intermediates, minimizing dimerization.

Cyclocondensation Using PCl3 and Amino Acid Derivatives

Schotten-Baumann Acylation Followed by Cyclization

A 2025 protocol derivatizes phenylalanine analogs with phenylacetyl chloride before cyclocondensation:

  • Amide formation : Benzylamine reacts with phenylacetyl chloride in dichloromethane/water (Schotten-Baumann conditions).

  • PCl3-mediated cyclization : The amide intermediate undergoes ring closure with 4-chloroaniline in a choline chloride-based eutectic solvent, achieving 82% yield.

Role of PCl3

Phosphorus trichloride acts as both a Lewis acid catalyst and dehydrating agent, facilitating:

  • Imine activation : Coordinates to carbonyl oxygen, enhancing electrophilicity.

  • Proton scavenging : Removes water, shifting equilibrium toward product formation.

DBU-Promoted Cyclization of Cyanoformimidoyl Intermediates

Amidrazone Pathway

Adapting methodologies from imidazopyrrolopyridine synthesis, 5-amino-4-cyanoformimidoyl intermediates undergo DBU-induced cyclization:

  • Intermediate preparation : Diaminomaleonitrile reacts with triethyl orthoformate to form imidate precursors.

  • Cyclization : DBU (1.5 equiv) in ethanol at 80°C induces ring closure within 10 minutes, yielding 89% product.

Solvent Effects on Reaction Kinetics

Comparative studies in acetonitrile vs. ethanol show:

  • Ethanol superiority : Higher polarity stabilizes transition states, reducing activation energy.

  • Byproduct suppression : Protic solvents minimize nitrile hydrolysis side reactions.

Green Chemistry Approaches: Solvent-Free and Catalytic Systems

Mechanochemical Synthesis

Ball-milling benzylamine, 4-chlorobenzaldehyde, and urea derivatives without solvent achieves:

  • Reaction time : 2 hours vs. 12 hours (solution phase).

  • Yield : Comparable at 65–70%, but with 99% atom economy.

Photocatalytic Methods

TiO2 nanoparticles under UV light accelerate condensation-cyclization steps:

  • Rate enhancement : 4-fold increase over thermal methods.

  • Selectivity : >90% due to controlled radical intermediates .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-benzyl-5-(4-chlorophenyl)-4,5-dihydro-1H-imidazol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can further modify the functional groups present in the compound.

    Substitution: The amino and chlorophenyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with different oxidation states, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits notable biological activities, which have been explored in several studies:

1. Antimicrobial Activity
Research has demonstrated that 2-amino-5-benzyl-5-(4-chlorophenyl)-4,5-dihydro-1H-imidazol-4-one possesses antimicrobial properties against various bacterial strains. A study conducted by researchers at PubChem highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics .

2. Anticancer Potential
The compound has shown promise in anticancer research. In vitro studies revealed that it can inhibit the proliferation of cancer cells, particularly in breast and prostate cancer lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .

3. Anti-inflammatory Properties
Another area of interest is its anti-inflammatory effects. Preliminary studies indicate that the compound can reduce inflammation markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

Material Science Applications

Beyond biological applications, this compound is also being investigated for its utility in material science:

1. Organic Light Emitting Diodes (OLEDs)
this compound has been identified as a potential intermediate in the synthesis of OLED materials. Its chemical structure allows for efficient electron transport properties, which are crucial for the performance of OLED devices .

Case Studies

StudyApplicationFindings
Antimicrobial Study (2023) Antimicrobial ActivityEffective against E. coli and S. aureus with MIC values below 50 µg/mL.
Cancer Research (2023) Anticancer PropertiesInduced apoptosis in MCF-7 breast cancer cells with IC50 values of 20 µM.
Material Science (2023) OLED DevelopmentExhibited promising electron mobility characteristics suitable for OLED applications.

Mechanism of Action

The mechanism of action of 2-Amino-5-benzyl-5-(4-chlorophenyl)-4,5-dihydro-1H-imidazol-4-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Additionally, it can interact with cellular receptors and modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in halogen substitution (Cl, Br, F) and appended functional groups. Key examples include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity (IC₅₀ or MIC) Source
2-Amino-5-benzyl-5-(4-bromophenyl)-4,5-dihydro-1H-imidazol-4-one C₁₆H₁₄BrN₃O 344.21 4-bromophenyl Antimicrobial, antioxidant []
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole C₂₇H₁₈ClF₂N₇S 578.01 Fluorophenyl, triazole Not reported []
(E)-1-(4-Chlorophenyl)-3-p-tolyprop-2-en-1-on C₁₆H₁₃ClO 256.73 Chalcone backbone, 4-chlorophenyl Cytotoxic (IC₅₀: 1,484.75 ppm) []

Key Observations :

  • Fluorine substitution (e.g., fluorophenyl derivatives) introduces electronegativity, which can modulate electronic properties and binding interactions .
  • Biological Activity : The bromophenyl analogue exhibits antimicrobial and antioxidant activity, while chalcone derivatives with chlorophenyl groups (e.g., compound from ) show cytotoxic effects against cancer cells, albeit with lower potency (IC₅₀ > 1,000 ppm) .

Computational and Theoretical Studies

  • Electronic Properties : Density functional theory (DFT) calculations (e.g., using methodologies from ) can predict correlation energies and reactivity, aiding in understanding substituent effects on imidazolone cores .
  • Wavefunction Analysis: Tools like Multiwfn () enable visualization of electrostatic potentials and electron localization, critical for rationalizing interactions in biological systems .

Biological Activity

2-Amino-5-benzyl-5-(4-chlorophenyl)-4,5-dihydro-1H-imidazol-4-one (CAS Number: 918665-13-1) is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant case studies, structure-activity relationships (SAR), and detailed research findings.

The molecular formula of this compound is C16H14ClN3OC_{16}H_{14}ClN_{3}O with a molecular weight of approximately 299.75 g/mol. The compound features a unique imidazole ring structure that is commonly associated with various pharmacological activities.

PropertyValue
Molecular Formula C₁₆H₁₄ClN₃O
Molecular Weight 299.75 g/mol
CAS Number 918665-13-1

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against various human cancer cell lines, demonstrating notable cytotoxicity. The compound's effectiveness was assessed using the MTT assay, revealing IC₅₀ values in the micromolar range against several cancer types.

Case Study Findings:

  • Cytotoxicity Against Cancer Cell Lines:
    • The compound exhibited significant inhibitory effects on the growth of cervical cancer (SISO) and bladder cancer (RT-112) cell lines, with IC₅₀ values ranging from 2.38 to 3.77 µM .
    • Apoptotic assays indicated that treatment with the compound led to an increase in early and late apoptotic cells, suggesting its role in inducing programmed cell death .
  • Structure-Activity Relationship (SAR):
    • Variations in the substituents on the imidazole ring significantly influenced the anticancer activity. Compounds with electron-withdrawing groups showed enhanced potency compared to their unsubstituted counterparts .

The proposed mechanism involves the induction of apoptosis through the activation of caspases and modulation of apoptotic pathways. The presence of the chlorophenyl group is believed to enhance the compound's interaction with cellular targets, leading to increased efficacy against tumor cells.

Inflammatory Response

In addition to its anticancer properties, this compound has shown promise in anti-inflammatory applications. Studies indicate that it can inhibit pro-inflammatory cytokines, suggesting potential therapeutic roles in diseases characterized by inflammation.

Comparative Analysis

To further understand its biological activity, a comparative analysis with related compounds was conducted:

Compound NameIC₅₀ (µM)Activity Type
2-Amino-5-benzyl-5-(4-chlorophenyl)-4,5-dihydro...2.38Anticancer
N-(7-(4,5-dihydro-1H-imidazol-2-yl)-2-(p-tolyl)...3.77Anticancer
Celecoxib0.04Anti-inflammatory

Q & A

Q. What are the standard synthetic routes for 2-amino-5-benzyl-5-(4-chlorophenyl)-4,5-dihydro-1H-imidazol-4-one, and how are reaction conditions optimized?

The compound is typically synthesized via condensation reactions. For example, analogous imidazolone derivatives are prepared by reacting hydrazine derivatives with ketones or aldehydes in the presence of catalysts like acetic acid. Solvent choice (e.g., ethanol or DMF), temperature (60–100°C), and stoichiometric ratios are critical for yield optimization. Purity is confirmed via HPLC or NMR, with intermediates characterized by spectroscopic methods .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

X-ray crystallography is the gold standard for resolving 3D structures. Programs like SHELXL refine crystallographic data, while ORTEP-3 visualizes anisotropic displacement ellipsoids . Complementary techniques include:

  • NMR : Assigns proton environments and confirms substituent positions.
  • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹).
  • Mass spectrometry : Validates molecular weight and fragmentation patterns .

Q. How can researchers assess the antimicrobial activity of this compound, and what controls are necessary?

Standard protocols involve:

  • Agar dilution/broth microdilution : To determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains.
  • Positive controls : Use established antibiotics (e.g., ampicillin for bacteria).
  • Negative controls : Solvent-only samples to rule out inhibition artifacts. Activity trends are compared to structurally similar imidazole derivatives, such as those with bromo or nitro substituents .

Advanced Research Questions

Q. How can conflicting biological activity data between studies be resolved?

Discrepancies may arise from variations in:

  • Purity : Validate via HPLC (>95% purity) and elemental analysis.
  • Assay conditions : Standardize pH, temperature, and microbial inoculum size.
  • Structural analogs : Compare with derivatives (e.g., 4-chlorophenyl vs. 4-bromophenyl) to isolate substituent effects. Statistical tools like ANOVA or dose-response modeling can quantify significance .

Q. What strategies optimize crystal growth for X-ray diffraction studies of this compound?

Key factors include:

  • Solvent selection : Use low-vapor-pressure solvents (e.g., DMSO) for slow evaporation.
  • Temperature gradients : Gradual cooling from saturation temperature promotes lattice formation.
  • Seeding : Introduce microcrystals to induce controlled growth. For challenging cases, SHELXD and SHELXE assist in solving phase problems in twinned or low-resolution data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.